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For Researchers, Scientists, and Drug Development Professionals

(S)-4-Isopropyloxazolidine-2-thione, a valuable chiral auxiliary in asymmetric synthesis,

plays a pivotal role in the stereocontrolled construction of complex molecules. Its rigid bicyclic

structure, derived from the readily available (S)-valinol, provides a well-defined steric

environment that directs the approach of reagents, enabling high levels of diastereoselectivity

in a variety of chemical transformations. This in-depth technical guide provides a

comprehensive overview of the spectroscopic data for (S)-4-Isopropyloxazolidine-2-thione,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, to aid researchers in its identification, characterization, and application.

Introduction to a Versatile Chiral Auxiliary
Chiral oxazolidinethiones, such as the title compound, are widely employed in asymmetric aldol

additions, alkylations, and Diels-Alder reactions. The thiocarbonyl group (C=S) in the

oxazolidinethione ring exhibits distinct electronic and steric properties compared to its oxo-

analogue, the oxazolidinone. This difference can influence the reactivity and selectivity of N-

acylated derivatives, making the thione variant a preferred choice in certain synthetic

strategies. A thorough understanding of its spectroscopic signature is paramount for confirming

its synthesis, assessing its purity, and monitoring its transformations in complex reaction

mixtures.
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Synthesis and Spectroscopic Data Acquisition
(S)-4-Isopropyloxazolidine-2-thione can be synthesized from (S)-valinol and carbon disulfide.

A practical procedure involves the reaction of the corresponding chiral amino alcohol with

carbon disulfide in the presence of potassium carbonate and hydrogen peroxide.[1] Another

established method involves the treatment of the amino alcohol with carbon disulfide and a

base.[2]

The spectroscopic data presented herein has been compiled from reputable literature sources.

The experimental conditions for data acquisition are crucial for reproducibility and comparison.

While specific parameters may vary between different laboratories and instruments, the data

provided represents typical values obtained using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical

environment of the atoms within the (S)-4-Isopropyloxazolidine-2-thione molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of (S)-4-Isopropyloxazolidine-2-thione in deuterated chloroform

(CDCl₃) displays characteristic signals corresponding to the different protons in the molecule.

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).

Table 1: ¹H NMR Spectroscopic Data for (S)-4-Isopropyloxazolidine-2-thione in CDCl₃
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~4.55 m 1H H-4

~4.20 t ~8.0 1H H-5a

~3.85 dd ~8.0, 6.0 1H H-5b

~2.40 m 1H CH (isopropyl)

~1.00 d ~6.5 3H CH₃ (isopropyl)

~0.95 d ~6.5 3H CH₃ (isopropyl)

~8.50 br s 1H NH

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and the spectrometer's field strength. The broad singlet for the NH proton is

characteristic and its chemical shift can be concentration-dependent.

Interpretation of the ¹H NMR Spectrum:

The spectrum reveals the key structural features of the molecule. The methine proton at the

chiral center (H-4) appears as a multiplet due to coupling with the adjacent methylene protons

(H-5a and H-5b) and the isopropyl methine proton. The two diastereotopic protons on C-5 of

the oxazolidine ring appear as distinct signals, a triplet and a doublet of doublets, a

consequence of their different spatial relationships with the adjacent chiral center. The

isopropyl group gives rise to a multiplet for the methine proton and two distinct doublets for the

diastereotopic methyl groups, a common feature for isopropyl groups attached to a chiral

center. The broad singlet at a downfield chemical shift is characteristic of the N-H proton of the

thioamide functionality.

dot graph "1H_NMR_Assignments" { layout=neato; node [shape=none, fontname="Arial",

fontsize=10]; edge [fontname="Arial", fontsize=8];

} Caption: Key ¹H NMR proton assignments for (S)-4-Isopropyloxazolidine-2-thione.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

chemical shifts are reported in ppm relative to TMS.

Table 2: ¹³C NMR Spectroscopic Data for (S)-4-Isopropyloxazolidine-2-thione in CDCl₃

Chemical Shift (δ, ppm) Assignment

~189.0 C=S (C-2)

~68.0 C-4

~55.0 C-5

~32.0 CH (isopropyl)

~18.5 CH₃ (isopropyl)

~17.5 CH₃ (isopropyl)

Note: The chemical shift of the thiocarbonyl carbon is significantly downfield, which is a

characteristic feature.

Interpretation of the ¹³C NMR Spectrum:

The most downfield signal corresponds to the thiocarbonyl carbon (C-2), a key identifier for this

class of compounds. The signals for the oxazolidine ring carbons (C-4 and C-5) appear in the

expected region for carbons attached to heteroatoms. The isopropyl group is represented by a

methine carbon and two methyl carbons. The diastereotopicity of the methyl groups, clearly

observed in the ¹H NMR, is also reflected in the two distinct signals in the ¹³C NMR spectrum.

dot graph "13C_NMR_Assignments" { layout=neato; node [shape=none, fontname="Arial",

fontsize=10]; edge [fontname="Arial", fontsize=8];

} Caption: Key ¹³C NMR carbon assignments for (S)-4-Isopropyloxazolidine-2-thione.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum is typically recorded as a plot of

transmittance versus wavenumber (cm⁻¹).

Table 3: Key IR Absorption Bands for (S)-4-Isopropyloxazolidine-2-thione

Wavenumber (cm⁻¹) Intensity Assignment

~3200 Medium, Broad N-H Stretch

~2960 Strong C-H Stretch (aliphatic)

~1500 Strong C-N Stretch / N-H Bend

~1250 Strong C=S Stretch (thiocarbonyl)

~1100 Strong C-O Stretch

Note: The exact positions and intensities of the bands can be influenced by the sample

preparation method (e.g., KBr pellet, thin film).

Interpretation of the IR Spectrum:

The IR spectrum of (S)-4-Isopropyloxazolidine-2-thione is characterized by several key

absorption bands. A broad band in the region of 3200 cm⁻¹ is indicative of the N-H stretching

vibration. The strong absorptions around 2960 cm⁻¹ are due to the C-H stretching of the

isopropyl and methylene groups. A strong band around 1500 cm⁻¹ can be attributed to a

combination of C-N stretching and N-H bending vibrations. The most diagnostic absorption for

this molecule is the strong band around 1250 cm⁻¹, which is characteristic of the C=S

(thiocarbonyl) stretching vibration. The presence of a strong band around 1100 cm⁻¹

corresponds to the C-O stretching of the oxazolidine ring.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a

molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for (S)-4-Isopropyloxazolidine-2-thione
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m/z Relative Intensity Assignment

145 High [M]⁺ (Molecular Ion)

102 Moderate [M - C₃H₇]⁺

86 High [M - C₃H₇N]⁺ or [C₄H₈NO]⁺

59 Moderate [C₃H₇S]⁺

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g.,

Electron Ionization - EI).

Interpretation of the Mass Spectrum:

The mass spectrum of (S)-4-Isopropyloxazolidine-2-thione will show a molecular ion peak

[M]⁺ at an m/z value corresponding to its molecular weight (145.23 g/mol ). The fragmentation

pattern provides valuable structural information. A common fragmentation pathway involves the

loss of the isopropyl group, resulting in a fragment ion at m/z 102. Another significant

fragmentation could involve the cleavage of the oxazolidine ring, leading to various fragment

ions. For instance, a peak at m/z 86 could arise from the loss of the isopropyl and nitrogen

moieties. The presence of a fragment at m/z 59 would be indicative of the isopropyl-thio

fragment.

dot digraph "Mass_Fragmentation" { rankdir=LR; node [shape=box, style=rounded,

fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];

edge [fontname="Arial", fontsize=8, color="#34A853"];

} Caption: A simplified proposed fragmentation pathway for (S)-4-Isopropyloxazolidine-2-
thione in mass spectrometry.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the

chiral auxiliary (S)-4-Isopropyloxazolidine-2-thione. The characteristic signals in the ¹H and

¹³C NMR spectra, the key absorption bands in the IR spectrum, and the fragmentation pattern

in the mass spectrum are all consistent with its molecular structure. This information is crucial

for researchers in the fields of organic synthesis and drug development, enabling them to
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confidently identify and utilize this important chiral building block in their synthetic endeavors.

The detailed analysis and interpretation of the spectra serve as a valuable reference for quality

control and reaction monitoring, ensuring the integrity of synthetic pathways that rely on this

versatile chiral auxiliary.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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